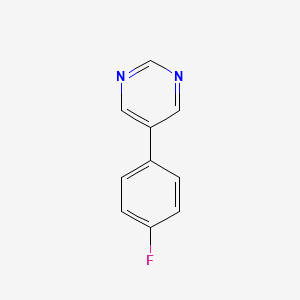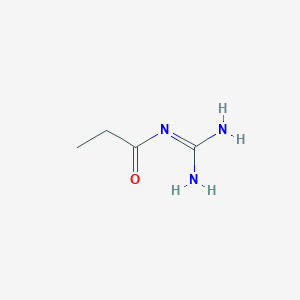
N-carbamimidoylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-carbamimidoylpropanamide: is an organic compound with the molecular formula C₄H₉N₃O. It is a derivative of propanamide, where the amide nitrogen is substituted with a carbamimidoyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing N-carbamimidoylpropanamide involves the direct amidation of propanoic acid with guanidine under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures.
Carbodiimide Method: Another synthetic route involves the reaction of propanoic acid with a carbodiimide reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of guanidine. This method is often preferred for its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation processes using optimized reaction conditions to ensure high purity and yield. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.
化学反応の分析
Types of Reactions:
Oxidation: N-carbamimidoylpropanamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidoyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Amines, alcohols.
Substitution: Substituted amides, various derivatives.
科学的研究の応用
Chemistry: N-carbamimidoylpropanamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. Its unique reactivity makes it valuable for creating complex molecular structures.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Its structural similarity to certain bioactive molecules allows it to mimic or inhibit biological processes.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of N-carbamimidoylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
類似化合物との比較
N-carbamoylpropanamide: Similar structure but with a carbamoyl group instead of a carbamimidoyl group.
N-methylcarbamimidoylpropanamide: Similar structure with a methyl group attached to the nitrogen.
N-ethylcarbamimidoylpropanamide: Similar structure with an ethyl group attached to the nitrogen.
Uniqueness: N-carbamimidoylpropanamide is unique due to its specific carbamimidoyl substitution, which imparts distinct reactivity and interaction properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as enzyme inhibition and organic synthesis.
特性
分子式 |
C4H9N3O |
|---|---|
分子量 |
115.13 g/mol |
IUPAC名 |
N-(diaminomethylidene)propanamide |
InChI |
InChI=1S/C4H9N3O/c1-2-3(8)7-4(5)6/h2H2,1H3,(H4,5,6,7,8) |
InChIキー |
MHKWLKXZLMBCNW-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


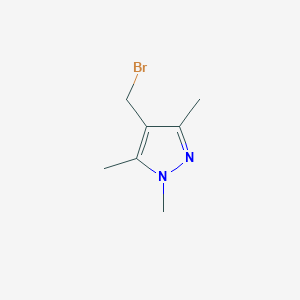
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
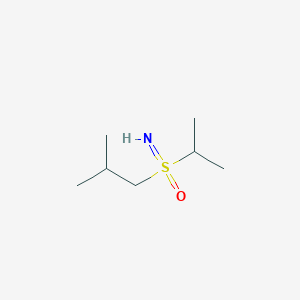

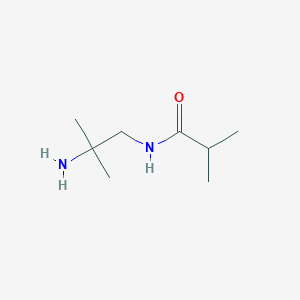

![4-[4-(Bromomethyl)phenyl]morpholine](/img/structure/B13171433.png)

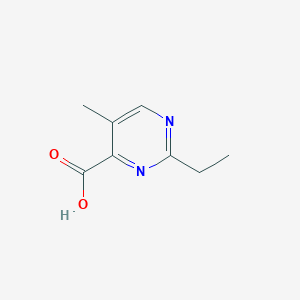

![2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13171454.png)

![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one](/img/structure/B13171457.png)
